molecular formula C13H9Cl2NO B3833171 3,4-dichloro-N-phenylbenzamide CAS No. 5246-12-8

3,4-dichloro-N-phenylbenzamide

Cat. No.: B3833171
CAS No.: 5246-12-8
M. Wt: 266.12 g/mol
InChI Key: CPHJNUHQNATEEF-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-phenylbenzamide is an organic compound with the molecular formula C13H9Cl2NO and a molecular weight of 266.129 g/mol It is characterized by the presence of two chlorine atoms attached to the benzene ring and an amide group linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-phenylbenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, usually in an organic solvent like dichloromethane or chloroform . The general reaction scheme is as follows:

3,4-dichlorobenzoyl chloride+anilineThis compound+HCl\text{3,4-dichlorobenzoyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 3,4-dichlorobenzoyl chloride+aniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dichloro-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-phenylbenzamide
  • 2,4-Dichloro-N-phenylbenzamide
  • 2,6-Dichloro-N-phenylbenzamide

Uniqueness

3,4-Dichloro-N-phenylbenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,4-dichloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJNUHQNATEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966886
Record name 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-12-8
Record name 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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